5-Nitro-6-bromo-1h,3h-benzo[de]isochromene

Catalog No.
S839385
CAS No.
959766-43-9
M.F
C12H8BrNO3
M. Wt
294.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-6-bromo-1h,3h-benzo[de]isochromene

CAS Number

959766-43-9

Product Name

5-Nitro-6-bromo-1h,3h-benzo[de]isochromene

IUPAC Name

8-bromo-7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene

Molecular Formula

C12H8BrNO3

Molecular Weight

294.1 g/mol

InChI

InChI=1S/C12H8BrNO3/c13-12-9-3-1-2-7-5-17-6-8(11(7)9)4-10(12)14(15)16/h1-4H,5-6H2

InChI Key

CRJUOALRCODYDL-UHFFFAOYSA-N

SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)Br)[N+](=O)[O-])CO1

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)Br)[N+](=O)[O-])CO1

Chemosensor Systems

Fluorescent Dyes

Synthesis of Derivatives

5-Nitro-6-bromo-1H,3H-benzo[de]isochromene is a complex organic compound characterized by its unique structural framework that includes a nitro group and a bromo substituent on the benzo[de]isochromene core. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The molecular formula for this compound is C12H7BrN2O4, and it exhibits interesting chemical properties due to the presence of both electron-withdrawing (nitro) and electron-donating (bromo) groups.

  • Nucleophilic Substitution: The nitro group can facilitate nucleophilic attack, leading to substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity.
  • Esterification: The carbonyl groups present in the structure can react with alcohols to form esters.
  • Cross-Coupling Reactions: This compound can undergo Suzuki-Miyaura cross-coupling reactions, which are useful for synthesizing more complex derivatives .

Research indicates that 5-nitro-6-bromo-1H,3H-benzo[de]isochromene exhibits significant biological activity, particularly as an anticancer agent. It has been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair, which may contribute to its cytotoxic effects against cancer cells . Additionally, studies have suggested that this compound could have potential as a fluorescent probe for biological imaging due to its unique photophysical properties .

The synthesis of 5-nitro-6-bromo-1H,3H-benzo[de]isochromene typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione as a precursor.
  • Nitration Reaction: The introduction of the nitro group can be achieved through electrophilic aromatic substitution using nitric acid and sulfuric acid.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound .

5-Nitro-6-bromo-1H,3H-benzo[de]isochromene has several potential applications:

  • Anticancer Research: Its ability to inhibit specific enzymes makes it a candidate for developing new cancer therapies.
  • Fluorescent Probes: The compound's photophysical properties allow it to be used in biological imaging applications.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules .

Interaction studies involving 5-nitro-6-bromo-1H,3H-benzo[de]isochromene have focused on its binding affinity with various biological targets. For instance, its interaction with DNA has been examined to understand its mechanism of action as an anticancer agent. Additionally, computational studies have been conducted to predict its pharmacokinetic properties and potential toxicity .

Several compounds share structural similarities with 5-nitro-6-bromo-1H,3H-benzo[de]isochromene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-benzo[de]isochromene-1,3-dioneLacks nitro group; contains bromo substituentLess potent in biological assays compared to 5-nitro
6-Nitrobenzo[de]isochromene-1,3-dioneContains nitro group at position 6Different substitution pattern affects reactivity
5-Hydroxybenzo[de]isochromene-1,3-dioneHydroxyl group instead of nitroExhibits different solubility and reactivity
6-Aminobenzo[de]isochromene-1,3-dioneAmino group at position 6Potentially different biological activity

These compounds highlight the uniqueness of 5-nitro-6-bromo-1H,3H-benzo[de]isochromene due to its specific combination of functional groups and their potential synergistic effects on biological activity.

Physical State and Appearance

5-Nitro-6-bromo-1h,3h-benzo[de]isochromene exists as a solid crystalline compound at room temperature [1] [2] [3]. The molecular formula is C₁₂H₈BrNO₃ with a molecular weight of 294.10 g/mol [1] [2] [3]. The compound is identified by the CAS number 959766-43-9 [4] and follows standard IUPAC nomenclature as 5-nitro-6-bromo-1H,3H-benzo[de]isochromene [2] [3].

The physical appearance is characteristic of substituted naphthalimide derivatives, typically presenting as a colored crystalline solid. Related compounds in this family, such as 6-bromo-5-nitrobenzo[de]isochromene-1,3-dione, exhibit similar solid-state properties with defined crystalline structures [1] [2] [3].

Solubility Parameters

The solubility profile of 5-nitro-6-bromo-1h,3h-benzo[de]isochromene follows typical patterns observed for aromatic anhydrides and naphthalimide derivatives. The compound demonstrates insolubility in water and may undergo decomposition upon contact with aqueous media [5] [6] [7]. This behavior is consistent with the general tendency of aromatic anhydrides to be moisture-sensitive and reactive toward nucleophilic attack by water molecules.

The compound exhibits solubility in organic solvents, particularly in dimethyl sulfoxide (DMSO) and chloroform [5] [8] [7]. This solubility pattern is typical for aromatic compounds with electron-withdrawing substituents, as the reduced electron density on the aromatic ring facilitates dissolution in polar aprotic solvents. The solubility in DMSO is particularly notable, as this solvent is commonly used for spectroscopic studies and synthetic applications involving naphthalimide derivatives [9] [8].

Stability and Reactivity Profile

The stability profile of 5-nitro-6-bromo-1h,3h-benzo[de]isochromene is significantly influenced by its aromatic character and the presence of electron-withdrawing substituents. The compound demonstrates enhanced stability under normal storage conditions when properly handled [5] [10] [11].

Storage recommendations include maintenance under inert atmosphere at 2-8°C to prevent moisture exposure and oxidative degradation [8] [7] [11]. The compound exhibits moisture sensitivity, requiring protection from humidity to prevent hydrolysis of the anhydride functionality [5] [7] [10].

The thermal stability of the compound is enhanced by the aromatic stabilization of the benzoisochromene core. Related naphthalimide derivatives demonstrate onset of thermal decomposition at temperatures between 345-368°C [12], indicating substantial thermal stability. The fused ring system and electron-withdrawing groups contribute to this enhanced thermal stability through reduced nucleophilicity and increased aromatic stabilization [13] [14] [12].

Chemical stability is particularly pronounced in acidic conditions due to the electron-withdrawing nature of both nitro and bromo substituents [5] [8] [7]. The compound shows resistance to nucleophilic attack compared to more electron-rich aromatic systems, with the electron-deficient nature of the ring system providing kinetic stability against substitution reactions [15] [16] [17].

Electronic Properties

The electronic properties of 5-nitro-6-bromo-1h,3h-benzo[de]isochromene are dominated by the presence of two significant electron-withdrawing substituents that profoundly influence the compound's reactivity and stability.

Effect of Nitro and Bromo Substituents

The nitro group (-NO₂) functions as a strong electron-withdrawing group through both inductive and resonance effects [15] [16] [18]. The nitro substituent exerts a strong negative inductive effect (-I) due to the high electronegativity of nitrogen and oxygen atoms, which withdraw electron density from the aromatic ring through σ-bond polarization [15] [17] [19]. Additionally, the nitro group exhibits a strong electron-withdrawing resonance effect (-R) through conjugation with the aromatic π-system, creating resonance structures where positive charge is delocalized onto the ring carbons [15] [18] [20].

The bromo group (-Br) demonstrates moderate electron-withdrawing inductive effects (-I) due to the electronegativity of bromine, but exhibits weak electron-donating resonance effects (+R) through donation of lone pair electrons into the aromatic system [16] [21] [22]. The balance between these opposing effects results in overall deactivation of the aromatic ring toward electrophilic substitution, though the resonance donation partially mitigates the inductive withdrawal [21] [22] [23].

The combined effect of both substituents creates a synergistic electron-withdrawing influence that significantly reduces the electron density of the aromatic ring [15] [17] [24]. This results in strong deactivation toward electrophilic aromatic substitution reactions and meta-directing behavior for any subsequent substitution reactions [15] [18] [17].

Resonance and Inductive Effects

The resonance effects in 5-nitro-6-bromo-1h,3h-benzo[de]isochromene involve complex electron delocalization patterns throughout the extended aromatic system. The benzoisochromene core provides a conjugated π-electron system that facilitates resonance stabilization [5] [6] [25]. The nitro group participates in electron-withdrawing resonance by accepting electron density from the aromatic ring, creating resonance structures with positive charge distributed on ring carbons [15] [18] [26].

The inductive effects operate through σ-bond polarization and create permanent dipoles that influence the electron distribution throughout the molecular framework [22] [23] [27]. The cumulative inductive withdrawal by both nitro and bromo substituents results in decreased nucleophilicity of the aromatic ring and increased electrophilicity of the anhydride carbonyl groups [15] [17] [19].

These electronic effects contribute to the compound's enhanced stability through reduced reactivity toward nucleophilic attack [17] [24] [19]. The electron-deficient nature of the aromatic ring provides kinetic stability against substitution reactions, while the aromatic stabilization of the benzoisochromene core contributes to thermodynamic stability [5] [28] [29].

XLogP3

2.9

Dates

Last modified: 08-16-2023

Explore Compound Types